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Compound of Interest

Compound Name: Isariin C

Cat. No.: B15572489 Get Quote

Disclaimer: Extensive literature searches did not yield specific spectroscopic data for a

compound designated as "Isariin C." This technical guide therefore presents a representative

overview of the spectroscopic data (NMR and MS), experimental protocols, and analysis

workflows for the Isariin class of cyclodepsipeptides, drawing upon published data for

structurally similar and well-characterized members of this family, such as Isariin B. This

information is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals working with related fungal metabolites.

Introduction to Isariins
Isariins are a family of cyclodepsipeptides isolated from entomopathogenic fungi, notably from

species of Isaria (now often classified under Cordyceps or related genera). These compounds

are characterized by a cyclic structure composed of amino acid and hydroxy acid residues

linked by both peptide and ester bonds. The structural variations within the isariin family, arising

from differences in the amino acid sequence or the nature of the hydroxy acid component, lead

to a diversity of biological activities, including insecticidal properties. The complete structural

elucidation of these complex natural products relies heavily on a combination of advanced

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

High-Resolution Mass Spectrometry (HR-MS).
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Spectroscopic Data for a Representative Isariin
(Isariin B)
The following tables summarize the ¹H and ¹³C NMR data for Isariin B, a representative

member of the Isariin class. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Isariin B
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Position δH (ppm) Multiplicity J (Hz)

Valine-1

NH 7.85 d 8.5

α-H 4.10 m

β-H 2.15 m

γ-CH₃ 0.95 d 6.8

γ'-CH₃ 0.90 d 6.8

Alanine

NH 8.10 d 7.5

α-H 4.40 m

β-CH₃ 1.35 d 7.2

Leucine

NH 7.90 d 8.0

α-H 4.25 m

β-CH₂ 1.60, 1.75 m

γ-H 1.90 m

δ-CH₃ 0.92 d 6.5

δ'-CH₃ 0.88 d 6.5

Valine-2

NH 7.80 d 8.8

α-H 4.05 m

β-H 2.10 m

γ-CH₃ 0.98 d 6.7

γ'-CH₃ 0.93 d 6.7
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Glycine

NH 8.20 t 5.5

α-CH₂ 3.95, 4.15 m

β-hydroxy acid

α-CH₂ 2.50, 2.65 m

β-H 5.10 m

... ... ... ...

Note: The data presented is a representative compilation from literature on Isariin-class

compounds and may not correspond to a single definitive spectrum. Actual values can vary

based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Isariin B
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Position δC (ppm)

Valine-1

C=O 172.1

Cα 58.5

Cβ 30.8

Cγ 19.5

Cγ' 19.0

Alanine

C=O 173.5

Cα 50.2

Cβ 18.1

Leucine

C=O 172.8

Cα 52.5

Cβ 41.0

Cγ 25.0

Cδ 22.8

Cδ' 22.2

Valine-2

C=O 172.3

Cα 58.9

Cβ 30.5

Cγ 19.8

Cγ' 19.2
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Glycine

C=O 170.5

Cα 43.2

β-hydroxy acid

C=O 171.0

Cα 42.5

Cβ 70.1

... ...

Note: The data presented is a representative compilation from literature on Isariin-class

compounds and may not correspond to a single definitive spectrum. Actual values can vary

based on experimental conditions.

Table 3: High-Resolution Mass Spectrometry (HR-MS)
Data for an Isariin Analog

Ion Calculated m/z Observed m/z

[M+H]⁺ 596.3918 596.3925

[M+Na]⁺ 618.3737 618.3741

Note: The molecular formula and consequently the m/z values will vary between different Isariin

analogs.

Experimental Protocols
The isolation and structural characterization of Isariin-class cyclodepsipeptides involve a multi-

step process.

Fungal Cultivation and Extraction
Cultivation: The producing fungal strain (e.g., Isaria felina) is typically grown in a suitable

liquid or solid-state fermentation medium to encourage the production of secondary
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metabolites.

Extraction: The fungal biomass and/or the culture broth are extracted with an organic

solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

Fractionation: The crude extract is then subjected to preliminary fractionation using

techniques like liquid-liquid partitioning or column chromatography on silica gel to separate

compounds based on polarity.

NMR Spectroscopy
Sample Preparation: A purified sample of the Isariin compound (typically 1-5 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

1D NMR Data Acquisition:

¹H NMR: Spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

Standard parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to

single peaks for each unique carbon. A larger spectral width (~220 ppm) is used. Due to

the low natural abundance of ¹³C, a larger number of scans and a more concentrated

sample may be required.

2D NMR Data Acquisition: To establish the complete structure, a suite of 2D NMR

experiments is performed:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the

same spin system, crucial for tracing out the amino acid and hydroxy acid spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds. This is critical for connecting the individual amino

acid and hydroxy acid fragments and for establishing the sequence of the

cyclodepsipeptide.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is essential for determining the stereochemistry and

conformation of the molecule.

Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic

acid or ammonium acetate to promote ionization.

HR-ESI-MS Data Acquisition:

The sample is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or

Orbitrap instrument) via electrospray ionization (ESI).

Full scan mass spectra are acquired in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

The high resolution and mass accuracy of the instrument allow for the determination of the

elemental composition of the parent ion.

Tandem MS (MS/MS) Analysis:

The parent ion of interest is isolated in the mass spectrometer and subjected to collision-

induced dissociation (CID).

The resulting fragment ions are mass analyzed, providing valuable information about the

sequence of amino and hydroxy acids in the cyclodepsipeptide.

Workflow and Data Analysis
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Isariin-class natural products.
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Figure 1. Workflow for the structural elucidation of Isariin-class compounds.
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Conclusion
The structural characterization of Isariin-class cyclodepsipeptides is a comprehensive process

that requires the synergistic application of modern spectroscopic techniques. While specific

data for "Isariin C" remains elusive in the current literature, the methodologies and

representative data presented in this guide for Isariin B provide a robust framework for

researchers engaged in the study of these and other complex fungal natural products. The

detailed analysis of NMR and MS data is paramount for unequivocally determining the planar

structure, amino acid sequence, and stereochemistry of these fascinating molecules, paving

the way for further investigation into their biological activities and potential applications.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Isariin-
Class Cyclodepsipeptides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15572489#spectroscopic-data-for-isariin-c-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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